![molecular formula C13H18O B12591124 Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one CAS No. 596821-70-4](/img/structure/B12591124.png)
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one is a unique organic compound characterized by its intricate spirocyclic structure. This compound is part of the spiro family, which is known for its distinctive three-dimensional frameworks. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of spirocyclic intermediates through cyclization reactions. These intermediates are then subjected to further chemical transformations to achieve the final trispiro structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing cost-effective measures to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one has several applications in scientific research:
Chemistry: The compound is used as a model system to study spirocyclic chemistry and the behavior of strained ring systems.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one exerts its effects is largely dependent on its interactions with other molecules. Its spirocyclic structure allows it to fit into specific molecular targets, such as enzymes or receptors, potentially inhibiting or modifying their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- Dispiro[2.1.3.1]nonane
- Trispiro[2.1.1.3~7~.1~5~.1~3~]dodecane
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
Uniqueness
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one stands out due to its highly strained and complex spirocyclic structure. This unique arrangement imparts distinct chemical properties, such as increased reactivity and stability under certain conditions, making it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
596821-70-4 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
trispiro[3.0.0.36.25.24]tridecan-11-one |
InChI |
InChI=1S/C13H18O/c14-10-9-12(5-2-6-12)13(10)8-7-11(13)3-1-4-11/h1-9H2 |
InChI Key |
JQTDMPCLEHUBIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC23C(=O)CC34CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)
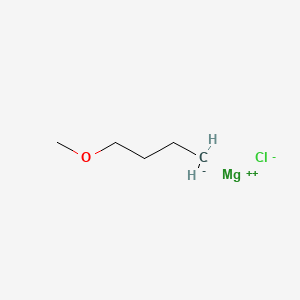
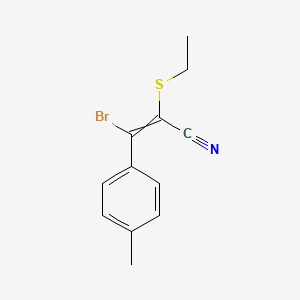
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)

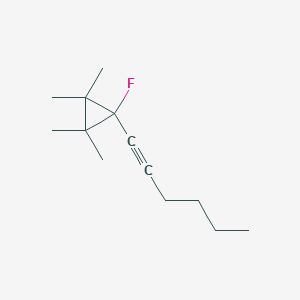

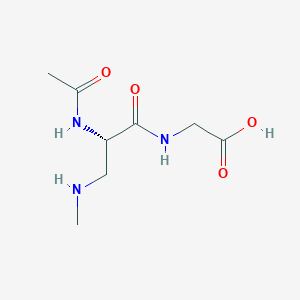
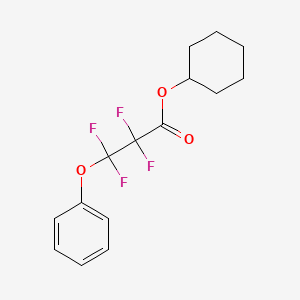
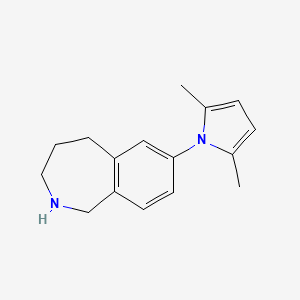

![Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-](/img/structure/B12591125.png)
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate](/img/structure/B12591129.png)
